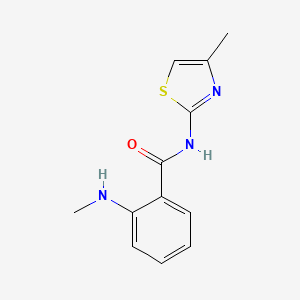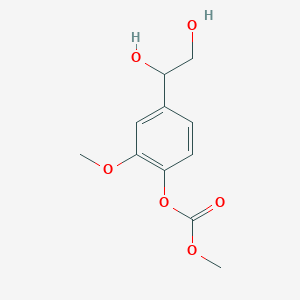
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate typically involves the reaction of 4-(1,2-Dihydroxyethyl)-2-methoxyphenol with methyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and increases safety.
化学反应分析
Types of Reactions
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The carbonate group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of polymers and resins with specific properties.
作用机制
The mechanism of action of 4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol derivative.
相似化合物的比较
Similar Compounds
4-(1,2-Dihydroxyethyl)-2-methoxyphenol: Similar structure but lacks the carbonate group.
4-Hydroxy-2-methoxyphenyl methyl carbonate: Similar but lacks the dihydroxyethyl group.
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl acetate: Similar but has an acetate group instead of a carbonate group.
Uniqueness
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, particularly in drug delivery and polymer synthesis.
属性
CAS 编号 |
141891-43-2 |
|---|---|
分子式 |
C11H14O6 |
分子量 |
242.22 g/mol |
IUPAC 名称 |
[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] methyl carbonate |
InChI |
InChI=1S/C11H14O6/c1-15-10-5-7(8(13)6-12)3-4-9(10)17-11(14)16-2/h3-5,8,12-13H,6H2,1-2H3 |
InChI 键 |
JOBWJMFKJSQDGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(CO)O)OC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-](/img/structure/B12528987.png)
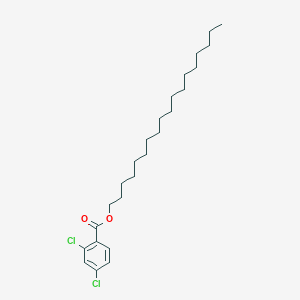
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
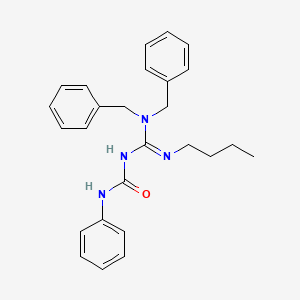
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
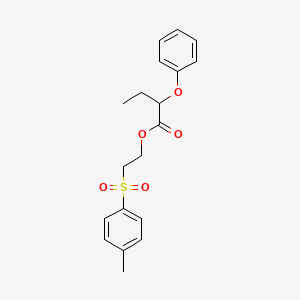
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)

![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)

![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
